6-bromo-N-(3-butoxyphenyl)-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
6-bromo-N-(3-butoxyphenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound belonging to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications.
Preparation Methods
The synthesis of 6-bromo-N-(3-butoxyphenyl)-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. The starting materials and reagents used in the synthesis include 6-bromo-2H-chromen-2-one, 3-butoxyaniline, and various coupling agents. The reaction conditions often involve the use of solvents like dichloromethane or dimethylformamide, and catalysts such as triethylamine or pyridine. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
6-bromo-N-(3-butoxyphenyl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium cyanide.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: It has shown potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-bromo-N-(3-butoxyphenyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interfere with signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
6-bromo-N-(3-butoxyphenyl)-2-oxo-2H-chromene-3-carboxamide can be compared with other chromene derivatives, such as:
- 6-bromo-N-cyclopropyl-2-(3,4-dimethylphenyl)quinoline-4-carboxamide
- 6-bromo-N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)quinoline-4-carboxamide
- 6-bromo-N-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-2-(4-ethoxyphenyl)-4-quinolinecarboxamide
These compounds share structural similarities but differ in their substituents and functional groups, which can influence their biological activities and applications. The uniqueness of this compound lies in its specific substitution pattern and the resulting biological properties.
Properties
Molecular Formula |
C20H18BrNO4 |
---|---|
Molecular Weight |
416.3 g/mol |
IUPAC Name |
6-bromo-N-(3-butoxyphenyl)-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C20H18BrNO4/c1-2-3-9-25-16-6-4-5-15(12-16)22-19(23)17-11-13-10-14(21)7-8-18(13)26-20(17)24/h4-8,10-12H,2-3,9H2,1H3,(H,22,23) |
InChI Key |
XKRRABOJCJYYMD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)NC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O |
Origin of Product |
United States |
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